molecular formula C20H34O5 B12385184 8-Isoprostaglandin F2|A-13C5

8-Isoprostaglandin F2|A-13C5

Cat. No.: B12385184
M. Wt: 359.44 g/mol
InChI Key: PXGPLTODNUVGFL-XLVMNKDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isoprostaglandin F2|A-13C5 is a stable isotope-labeled analog of 8-Isoprostaglandin F2 alpha, a type of isoprostane. Isoprostanes are prostaglandin-like compounds produced through the non-enzymatic peroxidation of arachidonic acid, a polyunsaturated fatty acid found in the phospholipids of cell membranes. These compounds are considered reliable biomarkers for oxidative stress in vivo and have been implicated in various pathological conditions, including cardiovascular diseases, asthma, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isoprostaglandin F2|A-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 8-Isoprostaglandin F2 alpha. This process can be achieved through the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

8-Isoprostaglandin F2|A-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reactive oxygen species are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various chemical reagents depending on the desired substitution.

Major Products

    Oxidation: Formation of other isoprostanes.

    Reduction: Formation of reduced prostaglandin analogs.

    Substitution: Formation of substituted prostaglandin derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement of oxidative stress biomarkers is crucial .

Properties

Molecular Formula

C20H34O5

Molecular Weight

359.44 g/mol

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1

InChI Key

PXGPLTODNUVGFL-XLVMNKDMSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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